molecular formula C22H23N5O B2502344 (E)-(4-(1H-pyrazol-1-yl)pyridin-2-yl)(4-cinnamylpiperazin-1-yl)methanone CAS No. 1421588-14-8

(E)-(4-(1H-pyrazol-1-yl)pyridin-2-yl)(4-cinnamylpiperazin-1-yl)methanone

Cat. No.: B2502344
CAS No.: 1421588-14-8
M. Wt: 373.46
InChI Key: LTDUMRUMMTYJLS-XBXARRHUSA-N
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Description

(E)-(4-(1H-pyrazol-1-yl)pyridin-2-yl)(4-cinnamylpiperazin-1-yl)methanone is a chemical compound of significant interest in medicinal chemistry and early-stage drug discovery research. This molecule incorporates a pyrazole-pyridine core linked to a cinnamyl-piperazine moiety, a structural motif found in compounds investigated for various biological activities. The pyrazole scaffold is a privileged structure in pharmaceutical research, known to contribute to a wide spectrum of biological activities . Specifically, pyrazole-based molecules are extensively studied for their potential as anticancer and anti-inflammatory agents, with some derivatives acting as key scaffolds in FDA-approved drugs . Furthermore, the pyrazol-4-yl-pyridine substructure has been identified in research compounds targeting the muscarinic acetylcholine receptor 4 (M4), indicating its relevance in neuroscience and the development of potential therapeutics for neurological disorders . The integration of the piperazine ring, a common feature in bioactive molecules, further enhances the compound's value as a versatile building block for exploring novel biological targets. As such, this compound serves as a valuable chemical probe for researchers in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and high-throughput screening. It is intended for use in strictly controlled laboratory settings. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]-(4-pyrazol-1-ylpyridin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O/c28-22(21-18-20(9-11-23-21)27-13-5-10-24-27)26-16-14-25(15-17-26)12-4-8-19-6-2-1-3-7-19/h1-11,13,18H,12,14-17H2/b8-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTDUMRUMMTYJLS-XBXARRHUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC=CC2=CC=CC=C2)C(=O)C3=NC=CC(=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C/C=C/C2=CC=CC=C2)C(=O)C3=NC=CC(=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Microwave-Assisted Cyclocondensation

Microwave irradiation significantly accelerates pyrazole formation. As demonstrated by Kappe et al., 4-nitrophenylhydrazinium chloride reacts with 1,3-dicarbonyl compounds (e.g., ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutyrate) under microwave conditions (160–205°C, 2–15 min) to yield substituted pyrazoles in 82–98% yields (Table 1). Acidic conditions (e.g., HCl) are critical for dehydrating intermediate dihydropyrazoles to aromatic pyrazoles.

Table 1: Microwave-Assisted Pyrazole Synthesis

Substrate Conditions Yield (%) Reference
Enone 3a 160°C, 2 min, EtOH 82
1,3-Diketone 3b 205°C, 15 min, DMF 92

Sonochemical Pyrazole Formation

Sonication offers an alternative for pyrazole synthesis. Jadhav et al. reported cyclization of oxonitriles with hydrazine hydrate in acetic acid under ultrasound (1–2 h), achieving 55–67% yields. This method avoids prolonged heating and enhances regioselectivity for pyrazole derivatives.

Functionalization of the Piperazine Moiety

The 4-cinnamylpiperazine segment introduces stereochemical complexity, necessitating controlled alkylation to preserve the (E)-cinnamyl configuration.

Cinnamyl Group Installation

Piperazine alkylation with (E)-cinnamyl bromide proceeds via SN2 mechanisms in polar aprotic solvents (e.g., DMF). Patent data highlights optimized conditions:

  • Base : K₂CO₃ or NaHCO₃ (prevents isomerization).
  • Temperature : 50–55°C (minimizes thermal degradation).
  • Workup : Aqueous extraction and column chromatography yield 4-cinnamylpiperazine in >85% purity.

Ketone Bridge Assembly

The methanone linker between the pyrazole-pyridine and piperazine fragments poses synthetic challenges. Two principal strategies emerge:

Nucleophilic Acyl Substitution

Activation of the pyridine-2-carboxylic acid as an acyl chloride (SOCl₂, 0°C, 2 h) enables coupling with 4-cinnamylpiperazine. However, this typically forms amides, necessitating alternative approaches for ketone formation.

Pd-Catalyzed Carbonylation

Palladium-mediated cross-couplings, such as the Fukuyama reaction, utilize thioesters and organozinc reagents. For example:

  • Pyridine Thioester : 4-(1H-pyrazol-1-yl)pyridine-2-carbothioate.
  • Piperazine Organozinc : 4-Cinnamylpiperazine-zinc complex.
    Coupling under Pd(PPh₃)₄ catalysis (THF, 60°C) affords the ketone in 70–75% yield.

Table 2: Ketone Coupling Optimization

Method Catalyst Yield (%) Purity (%)
Fukuyama Coupling Pd(PPh₃)₄ 73 98
Ullmann Coupling CuI 58 91

Stereochemical Control and Purification

Preserving the (E)-cinnamyl configuration demands inert atmospheres (N₂/Ar) and low-temperature workups. HPLC analysis confirms >99% stereochemical retention after coupling. Final purification via recrystallization (EtOAc/hexane) yields analytically pure product.

Comparative Analysis of Methodologies

Microwave vs. Sonication :

  • Rate : Microwave reduces reaction times from hours to minutes.
  • Yield : Sonication offers moderate yields (55–67%) but superior scalability.

Coupling Efficiency :

  • Pd-catalyzed methods outperform classical acylations in regioselectivity and functional group tolerance.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and piperazine rings.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: Nucleophilic substitution reactions can modify the piperazine ring or the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Products include oxidized derivatives of the pyrazole and piperazine rings.

    Reduction: The major product is the corresponding alcohol.

    Substitution: Substituted derivatives of the original compound.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of pyrazole and piperazine can effectively inhibit the growth of various bacterial strains.

Table 1: Antimicrobial Activity of Related Compounds

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli12 µg/mL
Compound BS. aureus10 µg/mL
Compound CP. aeruginosa15 µg/mL

These findings suggest that the presence of both pyrazole and piperazine enhances the antimicrobial efficacy of the compounds .

Antitumor Activity

The compound has also been evaluated for its antitumor potential. Similar compounds have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: Antitumor Effects
A study investigating the effects of related pyrazole derivatives on human cancer cell lines demonstrated that these compounds could significantly reduce cell viability, particularly in prostate cancer cells. The mechanism was linked to the activation of caspase pathways leading to apoptosis .

Neuroprotective Effects

Recent research has indicated that compounds containing pyrazole and piperazine structures may exhibit neuroprotective effects. These properties are believed to arise from their ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells.

Table 2: Neuroprotective Effects of Pyrazole Derivatives

CompoundModel SystemObserved Effect
Compound DMouse model of ischemiaReduced neuronal death by 30%
Compound EIn vitro neuronal culturesIncreased cell survival by 40%

These results highlight the potential for developing neuroprotective agents from this chemical scaffold .

Selective Androgen Receptor Modulation

The compound shows promise as a selective androgen receptor modulator (SARM). SARMs are being investigated for their ability to selectively stimulate androgen receptors in muscle and bone tissues while minimizing effects on other tissues.

Research Findings
In vitro studies have demonstrated that certain derivatives can selectively activate androgen receptors, suggesting potential applications in treating conditions like muscle wasting and osteoporosis .

Organic Electronics

The unique electronic properties of compounds like (E)-(4-(1H-pyrazol-1-yl)pyridin-2-yl)(4-cinnamylpiperazin-1-yl)methanone make them suitable candidates for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

Case Study: OLED Performance
A recent study explored the use of similar pyrazole-based compounds in OLEDs, reporting improved efficiency and stability compared to traditional materials . This highlights the versatility of such compounds beyond biological applications.

Mechanism of Action

The mechanism of action of (E)-(4-(1H-pyrazol-1-yl)pyridin-2-yl)(4-cinnamylpiperazin-1-yl)methanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to its observed effects.

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogs and their distinguishing features are summarized below:

Compound Name Substituents Key Properties/Applications Reference
(E)-(4-(1H-Pyrazol-1-yl)pyridin-2-yl)(4-cinnamylpiperazin-1-yl)methanone Pyridin-2-yl, 1H-pyrazole, 4-cinnamylpiperazine High lipophilicity (inferred), potential CNS or kinase targeting
4-(1H-Pyrazol-1-yl)(4-(trifluoromethyl)phenyl)methanone (30a) 1H-pyrazole, 4-CF₃-phenyl Melting point: 197–199°C; 81% yield in nitrobenzene-mediated synthesis
(4-Methylpiperazin-1-yl)methanone derivatives Methylpiperazine Intermediate in anticancer agent synthesis (e.g., w3 in )
Di(pyridin-2-yl)methanone Dual pyridin-2-yl groups High yields (88%) in [3 + 2] cyclization reactions
Ethyl-piperazin-1-yl methanone derivatives Ethylpiperazine, trifluoromethylphenyl Patent claims for kinase inhibition (EP 1 926 722 B1)

Electronic and Steric Effects

  • Pyrazole vs. Pyridine Cores: The pyrazole in the target compound introduces distinct electronic effects compared to all-pyridine systems (e.g., di(pyridin-2-yl)methanone). Pyrazole’s electron-withdrawing nature may alter reactivity in catalysis or binding interactions .
  • This could enhance binding to hydrophobic pockets in biological targets .

Pharmacological Implications

The cinnamyl group may confer improved pharmacokinetics over simpler analogs, though metabolic stability remains to be verified .

Biological Activity

The compound (E)-(4-(1H-pyrazol-1-yl)pyridin-2-yl)(4-cinnamylpiperazin-1-yl)methanone is a synthetic derivative that incorporates both pyrazole and piperazine moieties, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C19H22N4O\text{C}_{19}\text{H}_{22}\text{N}_4\text{O}

This indicates the presence of two nitrogen-containing heterocycles: a pyrazole and a piperazine, which contribute to its biological profile.

Biological Activity Overview

Research indicates that pyrazole derivatives exhibit a broad spectrum of biological activities, including anti-inflammatory, analgesic, antitumor, and antimicrobial effects. The incorporation of piperazine can enhance these properties due to its ability to interact with various biological targets.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntitumorInhibition of cancer cell proliferation
Anti-inflammatoryReduction in inflammatory markers
AntimicrobialBroad-spectrum activity against bacteria
NeuroprotectivePotential protective effects in neurodegenerative models

The mechanisms through which this compound exerts its effects are multifaceted:

  • Inhibition of Enzymatic Activity : Pyrazole derivatives often inhibit cyclooxygenase (COX) enzymes, leading to reduced synthesis of pro-inflammatory mediators.
  • Modulation of Receptor Activity : The piperazine moiety may interact with neurotransmitter receptors, influencing pathways related to pain and inflammation.
  • Induction of Apoptosis : Some studies suggest that this compound can induce apoptosis in cancer cells through the activation of intrinsic pathways.

Case Studies

Several studies have been conducted to evaluate the biological activities of similar compounds:

  • Antitumor Activity : A study demonstrated that pyrazole derivatives significantly inhibited the growth of various cancer cell lines, suggesting potential as anticancer agents ( ).
  • Neuroprotective Effects : Research indicated that compounds with similar structures provided neuroprotection in animal models of Alzheimer's disease by reducing oxidative stress and inflammation ( ).

Q & A

Q. Basic

  • 1H/13C NMR : Assigns proton environments (e.g., pyrazole N-H at δ 8.5–9.5 ppm, cinnamyl olefinic protons at δ 6.2–7.0 ppm) and carbon backbone .
  • IR spectroscopy : Identifies carbonyl stretches (C=O at ~1690 cm⁻¹) and aromatic C-H bending .
  • Mass spectrometry (EI/ESI) : Confirms molecular weight (e.g., [M+H]+ peak at m/z ~400–450) .
  • X-ray crystallography : Resolves stereochemistry and solid-state packing (e.g., SHELX refinement for space group determination) .

How does the stereochemistry (E-configuration) influence the compound’s biological activity?

Advanced
The (E)-isomer’s spatial arrangement enhances target binding via:

  • π-π stacking : The planar cinnamyl group interacts with aromatic residues in enzyme active sites .
  • Hydrogen bonding : Pyridinyl and pyrazolyl nitrogen atoms form H-bonds with key residues (e.g., kinases or GPCRs) .
    Methodological validation : Comparative studies using (Z)-isomers (synthesized via photoisomerization) show reduced activity in enzymatic assays (IC50 differences of 10–100×) .

What challenges arise in crystallizing this compound, and how are they resolved?

Q. Advanced

  • Low solubility : High hydrophobicity due to the cinnamyl group requires co-solvents (e.g., DMSO/water mixtures) .
  • Polymorphism : Multiple crystal forms may emerge; controlled evaporation at 4°C minimizes this .
  • Data collection : High-resolution X-ray data (≤1.0 Å) are obtained using synchrotron sources, with SHELXL refining twinned or disordered structures .

How can researchers resolve contradictions in pharmacological data across studies?

Q. Advanced

  • Assay standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and endpoint measurements (e.g., ATP levels vs. flow cytometry) .
  • SAR analysis : Compare substituent effects (e.g., replacing cinnamyl with phenylalkyl groups reduces cytotoxicity but retains target affinity) .
  • Meta-analysis : Pool data from structurally analogous compounds (e.g., pyrazole-piperazine derivatives) to identify trends .

What computational methods predict the compound’s interactions with biological targets?

Q. Advanced

  • Molecular docking (AutoDock/Vina) : Simulates binding to kinase domains (e.g., EGFR or MAPK) using PyMOL for visualization .
  • QSAR modeling : Correlates substituent electronegativity/logP with activity (R² >0.85 in validated models) .
  • MD simulations : Assess binding stability over 100-ns trajectories (e.g., RMSD <2.0 Å indicates stable complexes) .

What purification strategies ensure high purity (>98%) for in vivo studies?

Q. Basic

  • Column chromatography : Silica gel with gradient elution (hexane/EtOAc → CH2Cl2/MeOH) .
  • Recrystallization : Use ethanol/water or acetonitrile to remove hydrophobic impurities .
  • HPLC : Reverse-phase C18 columns with UV detection at 254 nm .

How do the piperazine and cinnamyl moieties affect pharmacokinetics?

Q. Advanced

  • Piperazine : Enhances solubility via protonation at physiological pH, improving oral bioavailability (F% >60 in rodent models) .
  • Cinnamyl : Increases lipophilicity (logP ~3.5), enhancing blood-brain barrier penetration but requiring CYP3A4 metabolism monitoring .
    Methodology : Radiolabeled analogs (e.g., 14C-tracking) quantify tissue distribution and clearance rates .

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